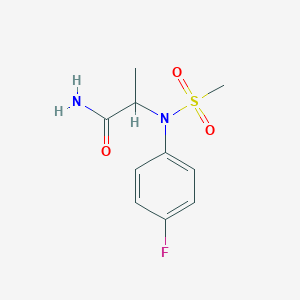
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as FMMA, is a small molecule inhibitor used in scientific research to target the cysteine protease cathepsin S. This molecule has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
The mechanism of action of FMMA involves the inhibition of cathepsin S, a cysteine protease involved in various biological processes, including antigen presentation, inflammation, and tissue remodeling. By inhibiting cathepsin S, FMMA can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
FMMA has been shown to have various biochemical and physiological effects, including the inhibition of cathepsin S activity, modulation of immune responses, and reduction of inflammation. These effects have been observed in various disease models, including cancer, autoimmune disorders, and inflammatory diseases.
Advantages and Limitations for Lab Experiments
FMMA has several advantages as a research tool, including its high yield and purity, specificity for cathepsin S, and potential therapeutic applications. However, FMMA also has limitations, including its potential toxicity, limited solubility, and the need for further optimization for clinical use.
Future Directions
There are several future directions for research on FMMA, including the optimization of its pharmacological properties for clinical use, the identification of new therapeutic targets for cathepsin S inhibition, and the development of new molecules based on the structure of FMMA. Additionally, further studies are needed to understand the role of cathepsin S in various diseases and to evaluate the potential of FMMA as a therapeutic agent.
Scientific Research Applications
FMMA is primarily used in scientific research as a tool to study the role of cathepsin S in various diseases. This molecule has been shown to inhibit cathepsin S activity in vitro and in vivo, leading to the identification of new therapeutic targets and potential drug candidates.
properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3S/c1-7(10(12)14)13(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGYXMOKYUDEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



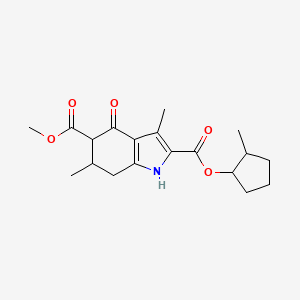
![N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4240046.png)
![N-[(isopropylamino)carbonyl]benzamide](/img/structure/B4240049.png)
![4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine](/img/structure/B4240057.png)
![2-chloro-N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240063.png)
![N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide](/img/structure/B4240064.png)
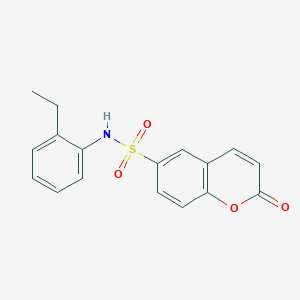
![7-ethyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4240072.png)
![N-(4-{[(3,5-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4240075.png)

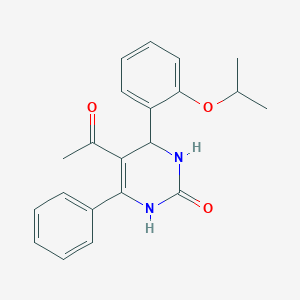
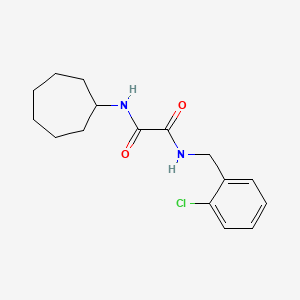
![3-[(3-ethoxy-4-propoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4240098.png)
![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4240099.png)